molecular formula C11H16N2 B15223132 (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline

(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline

Cat. No.: B15223132
M. Wt: 176.26 g/mol
InChI Key: PLTFTCAUUVFVIY-NSHDSACASA-N
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Description

(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline is an organic compound with the molecular formula C11H16N2 It is a derivative of aniline, featuring an amino group attached to a butenyl chain and a methyl group on the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-methylaniline and 3-buten-1-amine.

    Coupling Reaction: The key step involves a coupling reaction between 4-bromo-2-methylaniline and 3-buten-1-amine under palladium-catalyzed conditions. This reaction forms the desired butenyl-aniline linkage.

    Purification: The crude product is purified using column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Coupling Reactions: Utilizing large-scale reactors and optimized reaction conditions to maximize yield and purity.

    Automated Purification Systems: Employing automated systems for purification, such as high-performance liquid chromatography (HPLC), to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form saturated amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation Products: Nitroso or nitro derivatives.

    Reduction Products: Saturated amines.

    Substitution Products: Nitro or sulfonic acid derivatives.

Scientific Research Applications

(S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is explored for its use in the development of novel materials, such as polymers and dyes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminobut-3-en-1-yl)-2-methylaniline involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(1-Aminobut-3-en-1-yl)-2-methylaniline: A structural isomer with similar properties but different spatial arrangement.

    4-(1-Aminobut-3-en-1-yl)-2-methoxybenzonitrile: A compound with a methoxy group instead of a methyl group, affecting its reactivity and applications.

    5-(1-Aminobut-3-en-1-yl)-2-methylphenol: A related compound with a hydroxyl group, influencing its chemical behavior.

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

4-[(1S)-1-aminobut-3-enyl]-2-methylaniline

InChI

InChI=1S/C11H16N2/c1-3-4-11(13)9-5-6-10(12)8(2)7-9/h3,5-7,11H,1,4,12-13H2,2H3/t11-/m0/s1

InChI Key

PLTFTCAUUVFVIY-NSHDSACASA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H](CC=C)N)N

Canonical SMILES

CC1=C(C=CC(=C1)C(CC=C)N)N

Origin of Product

United States

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